Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester is an intriguing organic compound characterized by its unique bicyclic structure. This compound, with the Chemical Abstracts Service Registry Number (CAS RN) 1113001-76-5, features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. The incorporation of acetic acid and carboxylic acid functional groups enhances its reactivity and potential applications in various scientific fields, including medicinal chemistry and materials science .
The compound is classified under the category of bicyclic compounds and is notable for its potential utility in drug design and materials synthesis. It is synthesized from simpler precursors through various chemical reactions, making it a subject of interest in both academic research and industrial applications .
The synthesis of bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester typically involves several steps:
The synthetic routes often require careful control of reaction conditions to ensure high yields and selectivity. The use of catalysts may be necessary to facilitate certain steps, particularly in functional group modifications.
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester has a complex structure defined by its molecular formula and a molecular weight of approximately 226.27 g/mol. The structure includes:
The InChIKey for this compound is KHTZBRAPXMVPRO-UHFFFAOYSA-N, which can be used for database searches related to its properties and applications .
Bicyclo[1.1.1]pentane derivatives can participate in various chemical reactions due to their functional groups:
These reactions expand the utility of bicyclo[1.1.1]pentane derivatives in synthesizing more complex molecules for research and industrial purposes .
The reactivity of this compound is influenced by the rigidity of its bicyclic structure, which can stabilize transition states during chemical reactions.
The mechanism of action for bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester primarily relates to its potential applications in drug design:
This unique interaction capability makes it an attractive candidate for further research in pharmacology and medicinal chemistry .
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester exhibits several notable physical properties:
Key chemical properties include:
These properties are crucial for determining the compound's handling and application in various scientific contexts .
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester finds applications across multiple scientific domains:
The compound's structural characteristics make it particularly valuable in ongoing research aimed at developing novel therapeutic agents and advanced materials .
Bicyclo[1.1.1]pentane (BCP) has revolutionized medicinal chemistry by serving as a three-dimensional bioisostere for para-substituted benzene rings. This non-planar scaffold mimics the spatial geometry and electronic properties of benzenes while conferring superior physicochemical characteristics. The seminal 2012 Pfizer study demonstrated that a BCP analogue of the γ-secretase inhibitor avagacestat retained biological activity while exhibiting enhanced passive permeability and aqueous solubility compared to its aromatic counterpart . This breakthrough validated BCP’s capacity to mitigate metabolic instability and poor solubility associated with flat aromatic systems—a limitation affecting ~45% of top-selling pharmaceuticals containing benzyl groups .
The bioisosteric utility stems from BCP’s molecular geometry: The distance between bridgehead carbons (1.87–1.91 Å) closely mirrors the para-carbon distance in benzene (2.78 Å), enabling effective mimicry of para-substituted aromatic pharmacophores [4] [7]. Additionally, BCP’s high Fsp³ character (fraction of sp³-hybridized carbons) increases structural complexity and reduces crystal packing efficiency, thereby improving solubility. These properties underpin its adoption in drug candidates targeting neurological disorders, oncology, and inflammation [4] [7].
Table 1: Comparative Properties of Benzene vs. Bicyclo[1.1.1]pentane as Bioisosteres
Property | para-Substituted Benzene | 1,3-Disubstituted BCP | Advantage of BCP |
---|---|---|---|
para-Carbon Distance (Å) | 2.78 | 1.87–1.91 | Mimics spatial geometry |
Fsp³ | 0.0 | 0.8 | Higher 3D complexity [7] |
Solubility (aq.) | Low | High | Improved bioavailability [4] |
Metabolic Stability | Variable | Enhanced | Reduced oxidation [4] |
Dipole Moment | ~0 D | ~3.5 D | Tunable polarity [7] |
Early synthetic routes to BCP derivatives relied on de novo synthesis from [1.1.1]propellane—a volatile, thermally unstable compound requiring cumbersome handling at low temperatures [7]. Initial methods (1991–2000) used broad-wavelength mercury lamps or stoichiometric methyl lithium to generate radicals for propellane ring-opening, but suffered from limited functional group tolerance and scalability constraints [7]. The advent of photoredox catalysis (2019) improved selectivity, yet incurred high costs from iridium catalysts (e.g., fac-Ir(ppy)₃ at €852/250 mg) [7].
A paradigm shift emerged with flow chemistry and catalyst-free photochemical strategies. The landmark 2024 protocol by Baran and coworkers enabled kilogram-scale synthesis of BCP iodides via light-induced reactions between alkyl iodides and propellane in continuous flow [7]. This method eliminated catalysts, initiators, and additives, providing BCP iodides in >90% purity after simple evaporation. Key innovations included:
Simultaneously, bifunctional reagents like iodobicyclo[1.1.1]pentylmethyl thianthrenium (IBM-TT+) addressed steric challenges at neopentyl sites. The cationic thianthrenium group facilitated nucleophilic substitutions through electrostatic acceleration, enabling modular synthesis of BCP ethers, amines, and esters .
Table 2: Evolution of Key BCP Synthesis Methods
Synthetic Era | Method | Conditions | Limitations | Advances |
---|---|---|---|---|
1991–2000 | Hg lamp irradiation | Broad UV, batch | Low yields, polymer formation [7] | First radical additions to propellane |
2018–2019 | BEt₃ initiation / Ir-photoredox | Triethylborane or Ir-catalyst | Cost, functional group intolerance [7] | Improved yields (31–73%) |
2024 | Light-enabled flow synthesis | 365 nm, no additives | None | Kilogram-scale, 62–92% yields [7] |
2025 | IBM-TT+ reagent | SN2 at neopentyl sites | Requires thianthrenium synthesis | Dual reactivity (Nu substitution & cross-coupling) |
Ester-functionalized BCPs—particularly Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester (CAS 1113001-76-5)—serve as privileged building blocks for drug discovery. Their orthogonally protected carboxylic acids enable sequential derivatization: The acid-labile tert-butyl ester (Boc) can be selectively cleaved under mild acid conditions (e.g., TFA), while the C3-carboxy group undergoes amidation, reduction, or cross-coupling [3] [4] [6]. This flexibility streamlines the synthesis of complex BCP analogues, as demonstrated in:
The physicochemical impact of BCP esters is profound:
Notably, BCP esters enable "escape from planarity" in kinase inhibitors like imatinib analogues, where replacing benzyl groups with BCP-acetic acid esters improved solubility without compromising potency [4] [5]. Recent methodologies, such as visible light-induced ketone synthesis using tert-butyl hydrogen peroxide (TBHP), further expanded access to BCP carbonyl derivatives under mild conditions [5].
Table 3: Applications of Ester-Functionalized BCPs in Drug Design
Medicinal Chemistry Challenge | BCP Ester Solution | Observed Outcome | Example Compound |
---|---|---|---|
Low aqueous solubility | Di-ester BCP scaffolds (e.g., dimethyl ester, CAS 115913-32-1) | >50% increase in solubility [4] [9] | BCP-darapladib analogues |
Rapid metabolic oxidation | tert-Butyl ester at C1-position | Resistance to esterases [4] | BCP-avagacestat (Pfizer) |
Conformational flexibility | Rigid BCP core with C1/C3-diesters | Improved target affinity (ΔKd = 5–10×) [4] | mGluR1 antagonists (Pellicciari) |
Synthetic complexity | Orthogonal deprotection of C1-tert-butyl/C3-methyl esters | 3-step diversification [4] [9] | BCP-dipeptide conjugates |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8